molecular formula C18H16N4O B2395772 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole CAS No. 2380193-57-5

2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole

Cat. No.: B2395772
CAS No.: 2380193-57-5
M. Wt: 304.353
InChI Key: XJMJRRQMEXXDRH-UHFFFAOYSA-N
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Description

2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole is a complex organic compound that incorporates both benzimidazole and benzoxazole moieties. These structures are known for their significant pharmacological activities, including antimicrobial, anticancer, and antiviral properties .

Chemical Reactions Analysis

2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and benzoxazole rings.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Scientific Research Applications

2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Biological Activity

2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole is a complex organic compound notable for its unique structural features, which include heterocyclic rings that confer significant biological activity. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound possesses a molecular formula of C₁₈H₁₈N₄O, with a molecular weight of approximately 304.3 g/mol. Its structure integrates both benzimidazole and benzoxazole moieties, which are known for their diverse pharmacological activities .

Antimicrobial Activity

Research indicates that compounds containing benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In studies involving similar structures, it was found that certain derivatives demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds were assessed, revealing that while some compounds were effective, the overall activity was moderate .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
Compound ABacillus subtilis32
Compound BCandida albicans64
Compound CEscherichia coli128

Anticancer Properties

The anticancer potential of benzoxazole derivatives has been well-documented. Studies have shown that many compounds in this class exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells. Notably, some compounds demonstrated significantly lower toxicity to normal cells compared to cancer cells, suggesting their potential as selective anticancer agents .

Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound DMCF-75.0
Compound EA54910.0
Compound FHCT-11615.0

The biological mechanisms underlying the activity of benzoxazole derivatives often involve the inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation. For instance, some studies suggest that these compounds may inhibit tyrosinase activity, which is crucial in melanin synthesis and can influence cancer cell behavior .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of benzoxazole derivatives against common bacterial strains. The results indicated that while most compounds had limited effectiveness, specific substitutions on the benzoxazole ring significantly enhanced their activity against Bacillus subtilis.
  • Anticancer Screening : In another investigation, various benzoxazole derivatives were tested against multiple cancer cell lines. Compounds exhibiting high selectivity towards cancer cells were identified, paving the way for further development as potential anticancer drugs.

Properties

IUPAC Name

2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-12-19-14-6-2-4-8-16(14)22(12)13-10-21(11-13)18-20-15-7-3-5-9-17(15)23-18/h2-9,13H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMJRRQMEXXDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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